molecular formula C5H7N3O2 B1279131 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- CAS No. 24211-53-8

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

Cat. No. B1279131
CAS RN: 24211-53-8
M. Wt: 141.13 g/mol
InChI Key: ROUYWNFHYZLDLL-BYPYZUCNSA-N
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Description

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-, also known as 5-(azidomethyl)-2(3H)-furanone or 5-AMF, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. Its unique structure and reactivity make it a valuable tool for the study of various biochemical pathways and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of compound '2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-' can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway involve the protection of functional groups, the formation of key bonds, and the deprotection of intermediate compounds to yield the final product.

Starting Materials
5-Hydroxymethyl-2(3H)-furanone, Sodium azide, Diethyl ether, Chloroacetyl chloride, Triethylamine, Sodium bicarbonate, Hydrochloric acid, Sodium hydroxide, Methanol, Acetone

Reaction
Protection of the hydroxyl group of 5-Hydroxymethyl-2(3H)-furanone with chloroacetyl chloride and triethylamine in diethyl ether to yield the intermediate compound 5-(Chloroacetyloxymethyl)-2(3H)-furanone..
Conversion of the chloroacetyl group to azide group by reacting 5-(Chloroacetyloxymethyl)-2(3H)-furanone with sodium azide in methanol to yield the intermediate compound 5-(Azidomethyl)-2(3H)-furanone..
Reduction of the furanone ring with sodium borohydride in methanol to yield the intermediate compound 5-(Azidomethyl)dihydro-2(3H)-furanone..
Deprotection of the azide group with hydrochloric acid in methanol to yield the final product 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-..

Scientific Research Applications

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has been used to study the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as to study the interactions between proteins and other molecules. In addition, it has been used to study the effects of various drugs and compounds on cellular signaling pathways.

Mechanism Of Action

The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is not fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as to interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also act as a non-competitive inhibitor of some enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF are not fully understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also have an effect on cellular signaling pathways.

Advantages And Limitations For Lab Experiments

The main advantages of using 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in lab experiments are its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it can interfere with the binding of proteins to other molecules, which can complicate experiments.

Future Directions

The future directions for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF research are numerous. One potential area of research is the development of new synthesis methods for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF that are more efficient and cost-effective. In addition, further research is needed to understand the biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF, as well as its mechanism of action. Further research is also needed to explore its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research is needed to explore the use of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in other areas of scientific research, such as in the study of enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

(5S)-5-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWNFHYZLDLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456065
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

CAS RN

24211-53-8
Record name CTK0I7540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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